3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide
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Overview
Description
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl derivatives, furyl compounds, and 3-chloro-4-methylphenyl derivatives. Common synthetic routes may involve:
Friedel-Crafts Acylation: This reaction introduces the acyl group into the aromatic ring.
Amidation: The formation of the amide bond between the carboxylic acid derivative and the amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts such as Lewis acids in Friedel-Crafts reactions.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chlorophenyl)propanamide: Similar structure but lacks the methyl group.
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methylphenyl)propanamide: Similar structure but lacks the chlorine atom.
Uniqueness
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide is unique due to the presence of both bromine and chlorine atoms, which may confer specific chemical properties and reactivity.
Properties
CAS No. |
853330-88-8 |
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Molecular Formula |
C20H17BrClNO2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-(3-chloro-4-methylphenyl)propanamide |
InChI |
InChI=1S/C20H17BrClNO2/c1-13-2-7-16(12-18(13)22)23-20(24)11-9-17-8-10-19(25-17)14-3-5-15(21)6-4-14/h2-8,10,12H,9,11H2,1H3,(H,23,24) |
InChI Key |
HBZYOFIDYKKQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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